3-Methyl-2,4,6,8,9-pentathiaadamantane

Description

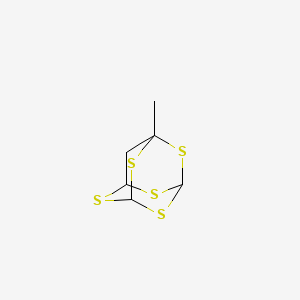

3-Methyl-2,4,6,8,9-pentathiaadamantane (CAS 57274-63-2) is a sulfur-substituted adamantane derivative characterized by five sulfur atoms replacing methylene groups in the adamantane framework and a methyl group at the 3-position . Its structure follows the nomenclature proposed by Stetter, where sulfur atoms occupy specific bridgehead positions, and substituents are numbered systematically . Limited synthesis or experimental data are available in the provided evidence, but supplier listings confirm its commercial availability .

Properties

Molecular Formula |

C6H8S5 |

|---|---|

Molecular Weight |

240.5 g/mol |

IUPAC Name |

3-methyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C6H8S5/c1-6-2-3-7-4(10-6)9-5(8-3)11-6/h3-5H,2H2,1H3 |

InChI Key |

BKKBBOTZBRAEGY-UHFFFAOYSA-N |

Canonical SMILES |

CC12CC3SC(S1)SC(S3)S2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Methyl-2,4,6,8,9-pentathiaadamantane involves several steps, typically starting with the adamantane core. One common method involves the alkylation of adamantane with sulfur-containing reagents under controlled conditions . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Methyl-2,4,6,8,9-pentathiaadamantane undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as or , leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like can be used to convert sulfoxides back to sulfides.

Scientific Research Applications

3-Methyl-2,4,6,8,9-pentathiaadamantane has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex sulfur-containing compounds.

Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.

Medicine: Research is ongoing into its potential use as a therapeutic agent due to its stability and reactivity.

Industry: It is used in the production of high-performance materials, including polymers and resins.

Mechanism of Action

The mechanism by which 3-Methyl-2,4,6,8,9-pentathiaadamantane exerts its effects involves its ability to interact with various molecular targets. The sulfur atoms in the compound can form strong bonds with metals and other elements, influencing catalytic processes and biochemical pathways . This interaction can lead to the modulation of enzyme activity and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Structural and Substituent Variations

Thiaadamantanes vary in the number of sulfur atoms and substituent groups, significantly influencing their physicochemical properties. Below is a detailed comparison:

Table 1: Structural Comparison of Thiaadamantane Derivatives

Key Observations:

Sulfur Content :

- Increasing sulfur atoms (e.g., tetrathia vs. hexathia derivatives) correlate with higher molecular rigidity and density. Hexathiaadamantanes (6 S atoms) exhibit superior thermal stability compared to tetrathia (4 S) and pentathia (5 S) analogs due to stronger S–S interactions .

- Pentathiaadamantanes (5 S atoms) balance rigidity and synthetic feasibility, making them intermediates in complexity between tetra- and hexathia derivatives.

Substituent Effects: Methyl Groups: Symmetric substitution (e.g., 1,3,5-trimethyl) reduces solubility in polar solvents but enhances thermal stability via steric protection. Asymmetric substitution (e.g., 1,5,10-trimethyl) may introduce strain, affecting reactivity . Trimethylsilyl Groups: The 3-(trimethylsilyl) derivative (CAS 57379-39-2) exhibits increased hydrophobicity, suggesting utility in non-aqueous systems or as a precursor in organometallic synthesis .

Thermodynamic and Energetic Properties

While direct data for this compound are scarce, inferences can be drawn from related compounds:

Table 2: Thermodynamic Properties of Tetrathia and Hexathiaadamantanes

| Compound Name | Entropy (S°, cal/mol·K) | Heat Capacity (cP, cal/mol·K) | Notes |

|---|---|---|---|

| 1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane | 85.2 | 45.6 | Lower density, moderate stability |

| 1,3,5,7-Tetramethyl-2,4,6,8,9,10-hexathiaadamantane | 92.7 | 50.3 | Higher entropy, superior thermal stability |

- Thermal Stability : Bond dissociation energies (BDEs) in sulfur-rich cages are typically higher, reducing sensitivity to external stimuli like impact or heat .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.